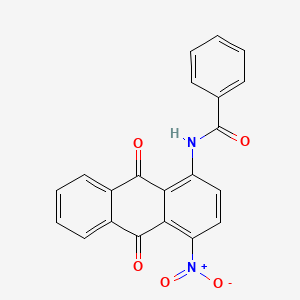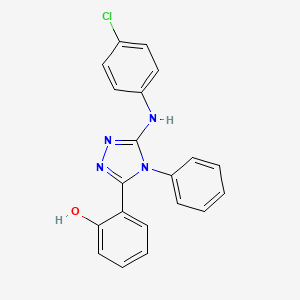
2-(5-((4-Chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of phenols and triazoles This compound is characterized by the presence of a phenol group and a triazole ring, which are known for their significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenol group is introduced through electrophilic aromatic substitution reactions. The chlorophenyl group is often added via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The triazole ring can be reduced under specific conditions, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution reaction.
Major Products
Aplicaciones Científicas De Investigación
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol,2-(5-((4-methylphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- Phenol,2-(5-((4-bromophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- Phenol,2-(5-((4-fluorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
Uniqueness
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
82619-90-7 |
|---|---|
Fórmula molecular |
C20H15ClN4O |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
2-[5-(4-chloroanilino)-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C20H15ClN4O/c21-14-10-12-15(13-11-14)22-20-24-23-19(17-8-4-5-9-18(17)26)25(20)16-6-2-1-3-7-16/h1-13,26H,(H,22,24) |
Clave InChI |
HKBDKEDHEYTSLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




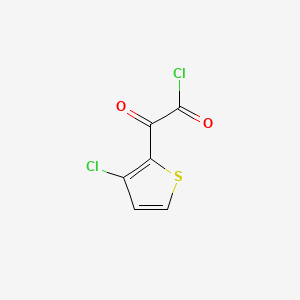
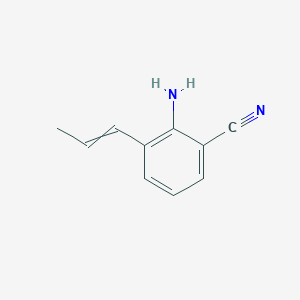
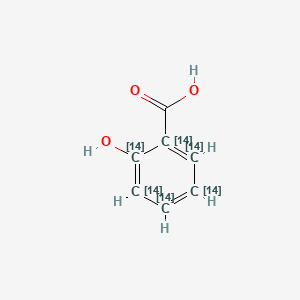
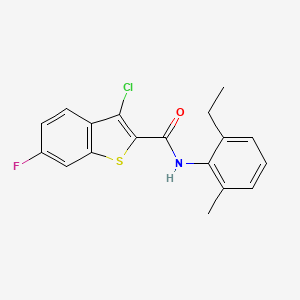
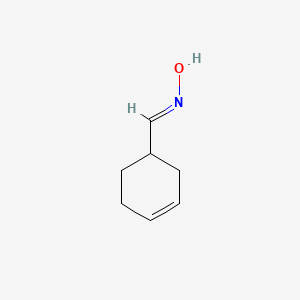
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
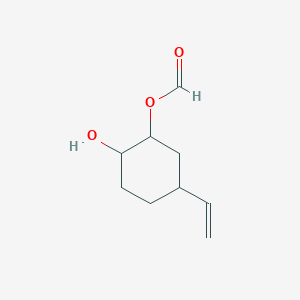
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
